![molecular formula C23H18Cl2N2OS B2628007 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole CAS No. 338967-15-0](/img/structure/B2628007.png)
1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of benzyloxy and benzylsulfanyl groups attached to a dichlorophenyl-imidazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of a dichlorophenyl intermediate. This can be achieved through the chlorination of a suitable phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the dichlorophenyl intermediate with benzyl alcohol in the presence of a base such as sodium hydroxide.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction. This can be achieved by reacting the benzyloxy-dichlorophenyl intermediate with an appropriate amine and a dehydrating agent such as polyphosphoric acid.
Introduction of the Benzylsulfanyl Group: The final step involves the introduction of the benzylsulfanyl group. This can be done through a nucleophilic substitution reaction using benzyl mercaptan and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. Oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the imidazole ring or the benzyloxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety. Common reagents include alkoxides, amines, and thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while Suzuki-Miyaura coupling can produce biaryl derivatives.
Applications De Recherche Scientifique
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is investigated for its potential use in drug development.
Biological Research: The compound is used as a tool in biological studies to understand the interactions between small molecules and biological targets. It can be used in assays to study enzyme inhibition, receptor binding, and cellular uptake.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials. It can be used in the synthesis of polymers, coatings, and nanomaterials with specific properties.
Chemical Research: The compound is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This can interfere with the enzyme’s catalytic activity and disrupt metabolic pathways.
Receptor Binding: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways. This can affect cellular processes such as proliferation, differentiation, and apoptosis.
DNA Interaction: The compound may interact with DNA, either by intercalation or binding to specific sequences. This can affect gene expression and cellular function.
The molecular targets and pathways involved in these mechanisms are subjects of ongoing research. Studies aim to elucidate the precise interactions between the compound and its biological targets to better understand its effects.
Comparaison Avec Des Composés Similaires
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Benzimidazole derivatives share a similar core structure but differ in their substituents. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Imidazole Derivatives: Other imidazole derivatives, such as 1H-imidazole-4,5-dicarboxylic acid, have different substituents and exhibit unique properties. These compounds are used in various applications, including pharmaceuticals and materials science.
Phenyl-Imidazole Compounds: Compounds with a phenyl-imidazole core, such as 2-phenyl-1H-imidazole, have different substituents and exhibit distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its benzyloxy and benzylsulfanyl groups, along with the dichlorophenyl-imidazole core, make it a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(2,4-dichloro-5-phenylmethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2OS/c24-19-13-20(25)22(28-15-17-7-3-1-4-8-17)14-21(19)27-12-11-26-23(27)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXAHPKAMYUNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CN=C3SCC4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2627925.png)
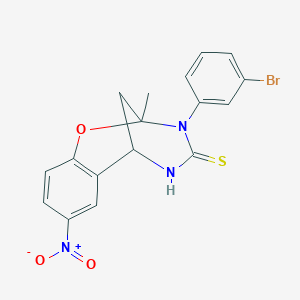

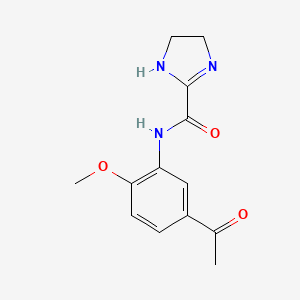
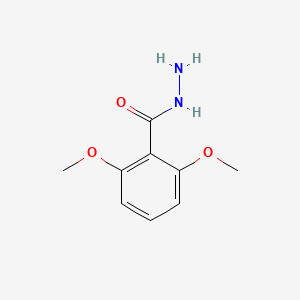
![3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE](/img/structure/B2627934.png)
![3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2627936.png)
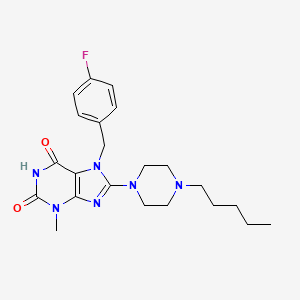
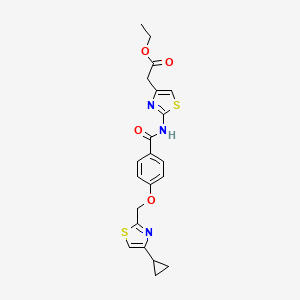

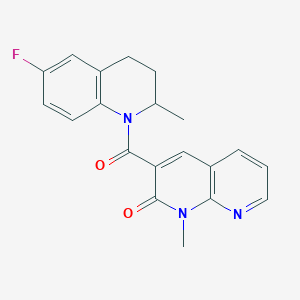
![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)
![N'-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2627947.png)
